4,6-Dichloropyridin-3-amine 4,6-Dichloropyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 7321-93-9
VCID: VC21098149
InChI: InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
SMILES: C1=C(C(=CN=C1Cl)N)Cl
Molecular Formula: C5H4Cl2N2
Molecular Weight: 163 g/mol

4,6-Dichloropyridin-3-amine

CAS No.: 7321-93-9

Cat. No.: VC21098149

Molecular Formula: C5H4Cl2N2

Molecular Weight: 163 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloropyridin-3-amine - 7321-93-9

Specification

CAS No. 7321-93-9
Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
IUPAC Name 4,6-dichloropyridin-3-amine
Standard InChI InChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
Standard InChI Key FBGVTWONYOCYGA-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)N)Cl
Canonical SMILES C1=C(C(=CN=C1Cl)N)Cl

Introduction

Chemical Identity and Structure

Molecular Structure

4,6-Dichloropyridin-3-amine consists of a pyridine ring with two chlorine atoms at positions 4 and 6, and an amino group at position 3. The molecular structure provides unique chemical reactivity patterns that make it valuable in organic synthesis. The compound exists as a solid at room temperature and features a relatively planar structure typical of aromatic heterocycles .

Chemical Identifiers

The compound is uniquely identified through various systematic naming systems and registry numbers. Table 1 provides a comprehensive list of chemical identifiers associated with 4,6-Dichloropyridin-3-amine.

Table 1: Chemical Identifiers of 4,6-Dichloropyridin-3-amine

Identifier TypeValue
CAS Number7321-93-9
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.01 g/mol
IUPAC Name4,6-dichloropyridin-3-amine
InChIInChI=1S/C5H4Cl2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
InChIKeyPVOAAUGETUAVAF-UHFFFAOYSA-N
SMILESC1=C(C(=CN=C1Cl)N)Cl
European Community (EC) Number807-225-0

Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts. The most commonly used alternative names include 5-Amino-2,4-dichloropyridine, 4,6-Dichloro-3-pyridinamine, and 3-Pyridinamine, 4,6-dichloro-. These alternative nomenclatures reflect different naming conventions or historical naming practices in various scientific disciplines .

Physical and Chemical Properties

Basic Physical Properties

4,6-Dichloropyridin-3-amine exhibits specific physical characteristics that influence its handling, storage, and applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 4,6-Dichloropyridin-3-amine

PropertyValueDetermination Method
Physical StateSolid powderObserved
ColorPale brownObserved
Melting Point80-85°CExperimental
Boiling Point290.8 ± 35.0°CPredicted
Density1.497 ± 0.06 g/cm³Predicted
Flash Point129.7°CExperimental
Vapor Pressure0.00202 mmHg at 25°CExperimental
Refractive Index1.622Experimental
Acid Dissociation Constant (pKa)0.72 ± 0.10Predicted

Chemical Reactivity

The reactivity of 4,6-Dichloropyridin-3-amine is primarily determined by its heterocyclic structure and functional groups. The pyridine nitrogen, the two chlorine substituents, and the amino group all contribute to its chemical behavior. The chlorine atoms are particularly susceptible to nucleophilic substitution reactions, making this compound valuable as a building block in organic synthesis. The amino group can undergo typical reactions of primary amines, including acylation, alkylation, and diazotization .

Stability and Compatibility

The compound demonstrates moderate stability under normal conditions but is sensitive to strong oxidizing agents and moisture. Long-term storage requires protection from light and air, preferably under inert gas atmosphere. The stability of the compound is also affected by pH, with increased degradation observed in strongly acidic or basic environments .

Synthesis and Preparation Methods

Industrial Production

Industrial production of 4,6-Dichloropyridin-3-amine often employs optimized versions of laboratory syntheses, with modifications to improve yield, purity, and process safety. The manufacturing process typically involves controlled reaction conditions, specialized equipment for handling chlorinating agents, and rigorous quality control procedures to ensure product purity and consistency .

Purification Techniques

Purification of 4,6-Dichloropyridin-3-amine commonly involves recrystallization from appropriate solvents, column chromatography, or sublimation. The choice of purification method depends on the scale of production and the required purity level for specific applications. For analytical grade materials, multiple purification steps may be necessary to achieve the desired specifications .

Applications and Uses

Pharmaceutical Applications

4,6-Dichloropyridin-3-amine serves as an important intermediate in pharmaceutical synthesis. The compound's structure allows for various modifications at multiple positions, making it valuable in medicinal chemistry research and drug development. Derivatives of this compound have been investigated for potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. The reactive chlorine atoms provide sites for introducing diverse functional groups that can enhance biological activity or improve pharmacokinetic properties .

Agricultural Applications

In agricultural chemistry, 4,6-Dichloropyridin-3-amine is utilized as a precursor in the synthesis of herbicides, pesticides, and plant growth regulators. The chlorinated pyridine scaffold is found in several commercial crop protection products. The compound's ability to undergo selective substitution reactions facilitates the development of target-specific agricultural chemicals with improved environmental profiles and reduced non-target toxicity .

Material Science Applications

The compound contributes to the development of specialty materials, including polymers, coatings, and functional materials. In materials science, derivatives of 4,6-Dichloropyridin-3-amine have been incorporated into advanced materials to enhance properties such as thermal stability, chemical resistance, or specific optical characteristics. The nitrogen-containing heterocyclic structure can participate in coordination chemistry, leading to applications in metal-organic frameworks and catalysts .

Research and Development

In research laboratories, 4,6-Dichloropyridin-3-amine serves as a valuable building block for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships. The compound's well-defined reactivity patterns make it useful for training in synthetic organic chemistry and for method development in pharmaceutical and agrochemical research .

Classification ParameterDetails
GHS Signal WordWarning
UN IdentificationUN2811
Hazard Class6.1 (Toxic substances)
Hazard StatementsH302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Emergency Response

In case of accidental exposure or spills, specific emergency procedures should be followed. For skin contact, immediate washing with soap and plenty of water is recommended. For eye contact, rinsing with water for at least 15 minutes and seeking medical attention is advised. In case of inhalation, moving to fresh air and seeking medical attention if symptoms persist is necessary. For ingestion, medical attention should be sought immediately without inducing vomiting unless directed by medical personnel .

Related Compounds and Derivatives

Salt Forms

4,6-Dichloropyridin-3-amine forms several salt derivatives that exhibit different physical properties and stability profiles. The hydrochloride (CAS: 1197237-02-7) and dihydrochloride (CAS: 873553-19-6) salts are among the most common salt forms. These salt derivatives often demonstrate improved stability, solubility, or crystallinity compared to the free base, making them preferred forms for certain applications .

Table 4: Salt Forms of 4,6-Dichloropyridin-3-amine

Salt FormCAS NumberMolecular FormulaMolecular Weight (g/mol)
4,6-Dichloropyridin-3-amine hydrochloride1197237-02-7C₅H₅Cl₃N₂199.46
4,6-Dichloropyridin-3-amine dihydrochloride873553-19-6C₅H₆Cl₄N₂235.9

Structural Analogs

Several structural analogs of 4,6-Dichloropyridin-3-amine exist, differing in the position of substituents or the nature of the heterocyclic core. These include compounds like 4-amino-2,6-dichloropyridine, 5-amino-2,3-dichloropyridine, and 5-amino-2,4-dichloropyrimidine. These structural variations can significantly influence the physical, chemical, and biological properties of these compounds .

Table 5: Structural Analogs of 4,6-Dichloropyridin-3-amine

CompoundCAS NumberMolecular FormulaKey Structural Difference
4-Amino-2,6-dichloropyridineNot specified in sourcesC₅H₄Cl₂N₂Amino group at position 4 instead of position 3
5-Amino-2,3-dichloropyridine98121-41-6C₅H₄Cl₂N₂Amino group at position 5, chlorine atoms at positions 2 and 3
5-Amino-2,4-dichloropyrimidine5177-27-5C₄H₃Cl₂N₃Pyrimidine ring instead of pyridine, different arrangement of substituents
4,6-Dimethoxypyridin-3-amine89943-34-0C₇H₁₀N₂O₂Methoxy groups instead of chlorine atoms

Functional Derivatives

Functional derivatives of 4,6-Dichloropyridin-3-amine are compounds where one or more of the functional groups have been modified. These include derivatives where the chlorine atoms have been replaced by other substituents through nucleophilic substitution reactions, as well as derivatives where the amino group has been modified through acylation, alkylation, or other transformations. These derivatives often serve specific functions in pharmaceutical, agricultural, or materials applications .

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